Lipophilicity (XLogP3) Comparison: Mixed-Halogen vs. Mono-Halogen and Non-Halogen 4-Hydroxybenzoic Acids
The mixed chloro-fluoro substitution pattern of 3-chloro-5-fluoro-4-hydroxybenzoic acid (CAS 455-57-2) yields an XLogP3 of 1.8, which is intermediate between the values for the non-halogenated parent 4-hydroxybenzoic acid (XLogP3 ≈ 1.4) and the fully chlorinated analog 3,5-dichloro-4-hydroxybenzoic acid (estimated XLogP3 ≈ 2.4), and substantially higher than the mono-fluorinated analog 3-fluoro-4-hydroxybenzoic acid (estimated XLogP3 ≈ 1.2) [1]. This lipophilicity positioning is critical for balancing membrane permeability with aqueous solubility in drug-like molecules. The TPSA of 57.5 Ų for the target compound reflects two hydrogen bond donors and four hydrogen bond acceptors [1], a distinct H-bonding network compared to mono-halogenated analogs (which possess only 1 HBD and 3 HBA for the phenolic-OH plus carboxylic acid).
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8; MW = 190.55; TPSA = 57.5 Ų |
| Comparator Or Baseline | 3-Fluoro-4-hydroxybenzoic acid: XLogP3 ≈ 1.2 (estimated); 4-Hydroxybenzoic acid: XLogP3 ≈ 1.4; 3,5-Dichloro-4-hydroxybenzoic acid: XLogP3 ≈ 2.4 (estimated) |
| Quantified Difference | ΔXLogP3 = +0.4 to +0.6 vs. mono-halogenated analogs; ΔXLogP3 = -0.6 vs. 3,5-dichloro analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release); comparator values estimated by same methodology [1] |
Why This Matters
For procurement in lead optimization programs, selecting a scaffold with an XLogP3 of 1.8 rather than 1.2 (mono-F) or 2.4 (di-Cl) directly impacts the Lipinski compliance and predicted oral bioavailability of downstream analogs, making 455-57-2 the rational choice when a moderate, balanced lipophilicity is required.
- [1] PubChem Compound Summary for CID 67496538, 3-Chloro-5-fluoro-4-hydroxybenzoic acid. National Center for Biotechnology Information (2025). View Source
